molecular formula C22H25LiO15S B12778387 Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid CAS No. 171429-97-3

Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid

Cat. No.: B12778387
CAS No.: 171429-97-3
M. Wt: 568.5 g/mol
InChI Key: APGSSPJYGYYIIH-UHFFFAOYSA-M
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Description

1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol is a complex polymeric compound. This compound is known for its unique chemical structure, which includes sulfonic acid groups, hydroxyethyl esters, and a polymeric backbone. It is used in various industrial applications due to its chemical stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of 1,3-benzenedicarboxylic acid with 2-hydroxyethanol in the presence of a catalyst. The sulfonation of the aromatic ring is achieved using sulfur trioxide or chlorosulfonic acid. The polymerization process involves the reaction of the sulfonated ester with 1,4-benzenedicarboxylic acid and 1,2-ethanediol under controlled conditions, often in the presence of a catalyst such as antimony trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.

    Reduction: The sulfonic acid groups can be reduced to sulfonates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Sulfonates and alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol has numerous applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its functional groups. The sulfonic acid groups provide hydrophilicity and ionic interactions, while the hydroxyethyl esters offer sites for further chemical modification. The polymeric backbone contributes to the overall stability and mechanical properties of the material. These combined properties make it suitable for various applications, including as a matrix for drug delivery or as a component in high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol
  • 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester sodium salt polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 2,2’-oxybis [ethanol]

Uniqueness

The uniqueness of 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol lies in its specific combination of functional groups and polymeric structure. This combination provides a balance of hydrophilicity, chemical reactivity, and mechanical strength, making it versatile for various applications.

Properties

CAS No.

171429-97-3

Molecular Formula

C22H25LiO15S

Molecular Weight

568.5 g/mol

IUPAC Name

lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid

InChI

InChI=1S/C12H14O9S.C8H6O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2;/q;;;+1/p-1

InChI Key

APGSSPJYGYYIIH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O

Origin of Product

United States

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